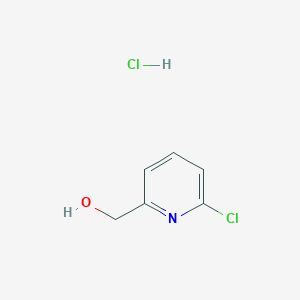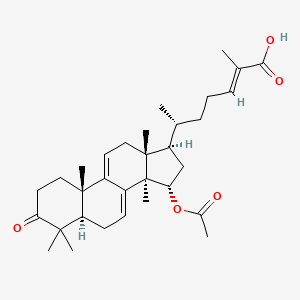
Ganodersäure T-Q
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Ganoderic acid T-Q, a natural product found in Ganoderma lucidum, primarily targets the process of tubulin polymerization . It also inhibits the proliferation of HCT-116 cells, a human colon carcinoma cell line .
Mode of Action
Ganoderic acid T-Q interacts with its targets by stimulating tubulin polymerization . This interaction results in the inhibition of tumor invasion in vitro and metastasis in vivo . It also suppresses the migration of 95-D cells, a highly metastatic human lung tumor cell line .
Biochemical Pathways
Ganoderic acid T-Q affects the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA, and subsequently reduced to form mevalonate . The downstream effects include the formation of isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate, which further condenses to form sesquiterpenes, triterpenes, and steroids .
Result of Action
The molecular and cellular effects of Ganoderic acid T-Q’s action include the inhibition of cancer cell invasion in vitro and metastasis in vivo . It effectively inhibits the nuclear translocation of nuclear factor-KB and the degradation of inhibitor of KB-α, which leads to down-regulated expression of matrix metalloproteinase-9, inducible nitric oxide synthase, and urokinase-type plasminogen activator .
Action Environment
The action, efficacy, and stability of Ganoderic acid T-Q can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids, including Ganoderic acid T-Q, can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules such as ROS, Ca 2+, NO, H 2 S, cAMP, and others are involved in Ganoderic acid T-Q biosynthesis regulation in response to environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganoderic acid T-Q is primarily obtained through the cultivation of Ganoderma lucidum. The production involves submerged fermentation, which is preferred over solid-state fermentation due to its efficiency and control over the quality of the product. The optimal conditions for submerged fermentation include a dynamic culture stage followed by a static culture stage . The use of supercritical carbon dioxide extraction has also been explored to yield high-purity ganoderic acid T-Q .
Industrial Production Methods: Industrial production of ganoderic acid T-Q involves optimizing the culture conditions to maximize yield. This includes controlling factors such as pH, temperature, and oxygen supply. The use of bioreactors and advanced fermentation techniques has significantly improved the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderic acid T-Q undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of ganoderic acid T-Q, which exhibit enhanced biological activities .
Vergleich Mit ähnlichen Verbindungen
Ganoderic acid T-Q is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:
Ganoderic Acid A: Known for its anti-inflammatory and anti-tumor activities.
Ganoderic Acid S: Exhibits strong anti-HIV-1 protease activity.
Ganoderiol F: Demonstrates significant tubulin polymerization-stimulating activity.
Compared to these compounds, ganoderic acid T-Q shows a broader range of pharmacological activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVABUELIHJXLKP-JBOPJBCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164932 | |
| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112430-66-7 | |
| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112430-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Ganoderma triterpenoids interact with neuraminidase, and what are the downstream effects?
A1: Unfortunately, the abstract provided for the paper "Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design" does not specify the exact mechanism of interaction between Ganoderma triterpenoids and neuraminidase []. Further research and access to the full text are needed to understand the downstream effects of this interaction.
Q2: Can you elaborate on the tubulin polymerization-stimulating activity of Ganoderma triterpenoids?
A2: Similar to the previous question, the provided abstract for the paper "Tubulin polymerization-stimulating activity of Ganoderma triterpenoids" lacks details about the specific mechanism by which these compounds stimulate tubulin polymerization []. More information is required from the full text to elaborate on this activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


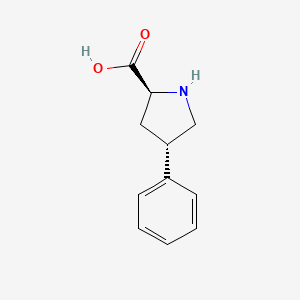

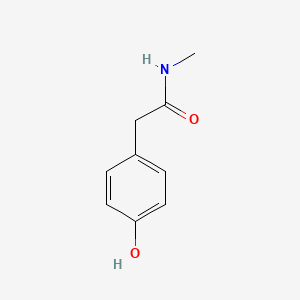
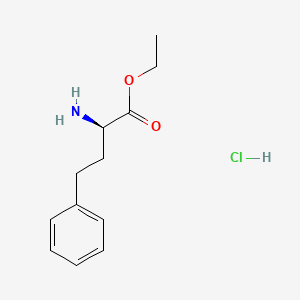
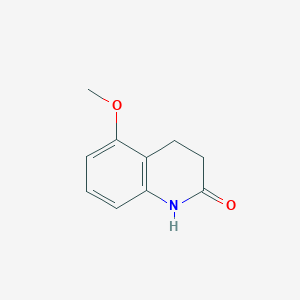
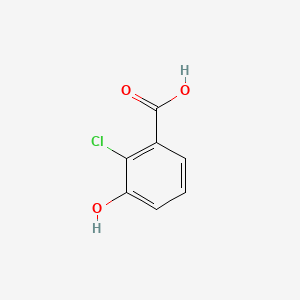
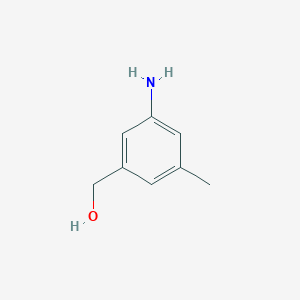
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
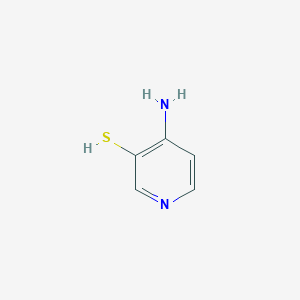


![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

